
2-Bromo-4-(tert-butyl)-6-nitroaniline
Overview
Description
“2-Bromo-4-(tert-butyl)-6-nitroaniline” is a chemical compound that is commonly employed in organic synthesis for the production of various compounds . It can also be used in the production of dyes and pigments, pharmaceutical intermediates, and agrochemicals .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(tert-butyl)-6-nitroaniline” consists of a benzene ring substituted with a bromo group at the 2-position, a tert-butyl group at the 4-position, and a nitro group at the 6-position . The InChI code for this compound is 1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 .
Scientific Research Applications
Synthesis of Water-Soluble Nitroxides
The hetero-Cope rearrangement of a similar compound, 4-tert-butyl-phenyl-tert-butylhydroxylamine, facilitates the synthesis of water-soluble nitroxides, like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. This demonstrates the utility of bromoanilines in synthesizing compounds with significant water solubility and stability (Marx & Rassat, 2002).
Creation of Azoxy Compounds
Oxidation of amino groups in compounds like 2-bromo-4,6-dichloro-1,3-phenylenediamine leads to the formation of tert-butyl-NNO-azoxy groups, highlighting the potential of bromoanilines in synthesizing azoxy compounds with diverse applications (Frumkin et al., 1999).
Polyradical Synthesis
Bromoanilines play a crucial role in the synthesis of polyradicals like Poly(1,4- or 1,2-phenylenevinylene)s, which exhibit chemically stable and intramolecular ferromagnetic coupling properties. This underscores the importance of bromoanilines in creating advanced polymeric materials (Kaneko et al., 1994).
Antimicrobial Agent Synthesis
Bromoanilines are used in the synthesis of azetidine compounds, which have shown potential as antimicrobial agents. This illustrates the role of bromoanilines in developing new pharmaceuticals (Doraswamy & Ramana, 2013).
Synthesis of Organic Magnetic Materials
Compounds like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole, synthesized from bromoanilines, serve as building blocks for organic magnetic materials. These materials demonstrate unique properties like hydrogen-bonded dimeric antiferromagnetic exchange coupling, highlighting the significance of bromoanilines in materials science (Ferrer et al., 2001).
properties
IUPAC Name |
2-bromo-4-tert-butyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLULCDGWDGAVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679218 | |
| Record name | 2-Bromo-4-tert-butyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-butyl)-6-nitroaniline | |
CAS RN |
1027356-55-3 | |
| Record name | 2-Bromo-4-tert-butyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)
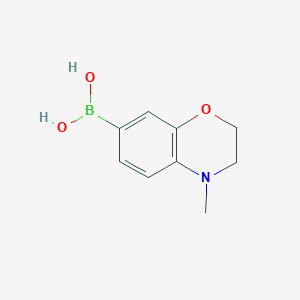
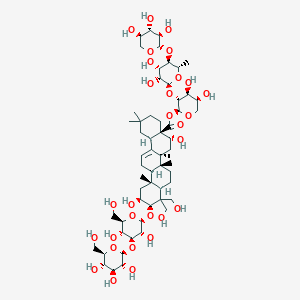
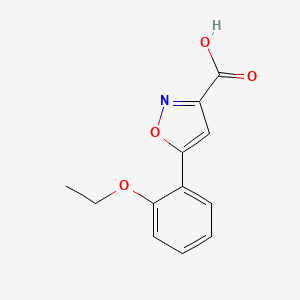
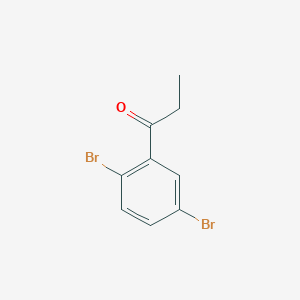

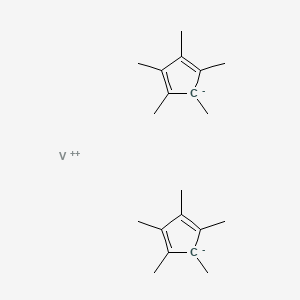
![1-methyl-5-pivalamido-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1503821.png)
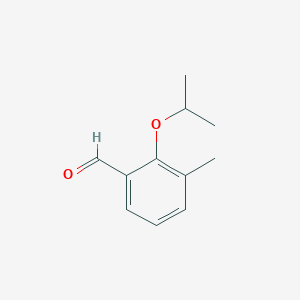
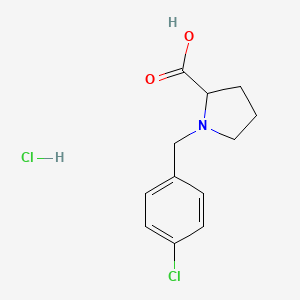
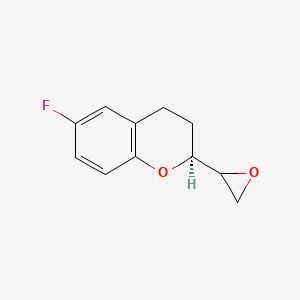
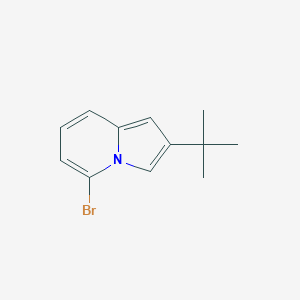
![1-(2-Pyridinyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1503839.png)